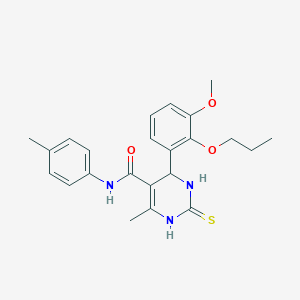![molecular formula C22H37ClN2O2 B4065475 3,5-di-tert-butyl-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride](/img/structure/B4065475.png)
3,5-di-tert-butyl-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride
Übersicht
Beschreibung
3,5-di-tert-butyl-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DTB-MP and is known for its ability to selectively bind to certain proteins and enzymes in the body. In
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Approaches
Researchers have developed innovative synthetic methodologies for morpholine derivatives and other related compounds. For instance, a study describes the diastereoselective synthesis of cis-3,5-disubstituted morpholine derivatives through electrophile-induced ring closure, demonstrating the utility of these compounds in further chemical transformations (D’hooghe et al., 2006). Additionally, the synthesis and crystal structure analysis of aromatic sulfonamides and their hydrochloride salts, including morpholinopropyl benzamide derivatives, have provided insights into their molecular configurations and potential pharmacological applications (Remko et al., 2010).
Pharmacological Potential
Investigations into benzimidazole derivatives as renin inhibitors have incorporated morpholinylcarbonyl piperidinyl moieties, underscoring the relevance of such structures in the development of potent and orally bioavailable pharmaceutical agents (Tokuhara et al., 2018). Another study focuses on the antifungal activity of N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including morpholinylthiocarbonyl benzamide, suggesting their utility in addressing plant diseases (Zhou Weiqun et al., 2005).
Material Science and Organic Electronics
Research in material science has explored organogels based on amphiphilic perylenetetracarboxylic diimides, incorporating tert-butylphenoxy and morpholinylbenzamide functionalities. These studies reveal the impact of amphiphilic properties and side-chain conformations on gelating abilities, offering insights for designing novel organogels with specific optical properties (Wu et al., 2011).
Eigenschaften
IUPAC Name |
3,5-ditert-butyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O2.ClH/c1-21(2,3)18-14-17(15-19(16-18)22(4,5)6)20(25)23-8-7-9-24-10-12-26-13-11-24;/h14-16H,7-13H2,1-6H3,(H,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVZNKJSKJTTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NCCCN2CCOCC2)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-ditert-butyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4065395.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-isopropyl-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4065407.png)

![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-ethylbenzamide](/img/structure/B4065438.png)
![ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4065446.png)
![1-{6-methyl-1-phenyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B4065447.png)
![N-{1-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4065457.png)
![(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine](/img/structure/B4065464.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B4065465.png)
![1-benzyl-4-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4065483.png)
![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4065491.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]amino}acetamide](/img/structure/B4065502.png)
![1-{2-hydroxy-3-[4-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]propyl}-4-piperidinol](/img/structure/B4065506.png)
